Product packaging for Cocamidopropyl betaine(Cat. No.:CAS No. 86243-76-7)

Cocamidopropyl betaine

Cat. No.: B3430811
CAS No.: 86243-76-7
M. Wt: 342.5 g/mol
InChI Key: MRUAUOIMASANKQ-UHFFFAOYSA-N
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Description

Evolution of Amphoteric Surfactant Research and the Role of CAPB

The study of amphoteric surfactants has evolved significantly, driven by the demand for milder and more versatile surface-active agents. Early research focused on their synthesis and basic properties. Amphoteric surfactants are noted for their ability to act as either anionic or cationic surfactants depending on the pH of the solution, a property that makes them highly adaptable. youtube.com

Historical Perspectives on CAPB's Introduction and Initial Research Trajectories

The origins of Cocamidopropyl Betaine (B1666868) can be traced back to the 1950s. yeserchem.com It was developed as a milder alternative to the more aggressive anionic surfactants prevalent at the time. yeserchem.com One of its earliest and most notable applications was in the formulation of "no more tears" baby shampoos in the 1960s, a development that highlighted its gentle properties. researchgate.net

Initial research trajectories for CAPB were heavily focused on its application in personal care products. Studies from this period centered on its low irritation potential for skin and eyes, its conditioning effects, and its compatibility with a wide range of cosmetic ingredients. nih.gov In 1991, the Cosmetic Ingredient Review (CIR) Expert Panel concluded that CAPB was safe for use in rinse-off products and in leave-on products at concentrations up to 3.0%. cir-safety.org However, later research began to investigate instances of allergic contact dermatitis, which led to further studies on the impurities present in commercial-grade CAPB, such as amidoamine (AA) and 3-dimethylaminopropylamine (B130723) (DMAPA), as the potential causative agents. researchgate.netheraproject.comresearchgate.netnih.gov This marked a shift in research towards understanding the purity and potential sensitization of CAPB.

Contemporary Significance of CAPB in Chemical and Biological Sciences

In contemporary chemical and biological sciences, CAPB is investigated for a wide array of applications beyond its traditional role in cosmetics. Its unique physicochemical properties make it a valuable tool in various research domains.

In chemical sciences, research continues to explore the synthesis and purification of CAPB to minimize sensitizing impurities. oriprobe.com Studies have focused on optimizing reaction conditions to reduce the residual amounts of monochloroacetic acid and amidoamines. oriprobe.comcosmeticsandtoiletries.com The micellar and interfacial properties of CAPB are also a significant area of study, with research investigating its self-assembly, interaction with other surfactants, and its behavior at interfaces, which is crucial for its function as an emulsifier and foaming agent. core.ac.ukmonash.eduresearchgate.net Furthermore, its potential as a corrosion inhibitor for metals like aluminum in alkaline environments is an active area of investigation. abechem.com

In the biological sciences, CAPB is being explored for its potential in drug delivery systems. Research has shown its utility in forming stable solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can be used to encapsulate and deliver therapeutic agents. nih.govnih.gov Studies have also evaluated its use in antibacterial formulations, where it can enhance the solubility and efficacy of active ingredients like mupirocin. japtronline.com

Overview of Major Research Domains Pertaining to Cocamidopropyl Betaine

The research pertaining to this compound is multifaceted and spans several key domains:

Cosmetic Science and Formulation: This remains the most significant research area for CAPB. Studies focus on its role in reducing the irritation of other surfactants, its foaming and viscosity-building properties, and the development of novel and milder cleansing formulations. researchgate.netsantos.com Research also investigates the impact of CAPB on the physical properties of hair and skin.

Analytical Chemistry and Impurity Profiling: A substantial body of research is dedicated to the development of sensitive analytical methods, such as UHPLC-MS/MS, to detect and quantify potentially sensitizing impurities like DMAPA and amidoamine in CAPB raw materials and finished products. researchgate.netfda.gov

Environmental Science and Biodegradation: The environmental fate of CAPB is a critical area of study. Research investigates its biodegradability in various environments, such as seawater and activated sludge. researchgate.net Kinetic studies of its biodegradation by microorganisms like Pseudomonas have been conducted to understand its environmental persistence. mdpi.comresearchgate.net There is also research into its potential toxicity to aquatic organisms.

Materials Science and Industrial Applications: Beyond personal care, research has explored the use of CAPB in other industrial applications. For instance, it has been studied as an air-entraining agent in the production of lightweight foam mortar, where it influences the material's physical and thermal properties. researchgate.net Its use in enhanced oil recovery and as a corrosion inhibitor also falls under this domain. abechem.comresearchgate.net

Pharmaceutical and Biomedical Sciences: This emerging research area focuses on leveraging CAPB's properties for medical applications. This includes its use as an excipient in topical drug delivery systems to improve the solubility and penetration of active pharmaceutical ingredients and in the formulation of stable nanocarriers for targeted drug delivery. nih.govjaptronline.com

Interactive Data Tables

Below are interactive tables summarizing key research data on this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Physical State Liquid acme-hardesty.com
Appearance Colorless to pale yellow acme-hardesty.com
pH (1% aqueous solution) 5.0 - 8.0 researchgate.net
Melting Point < -10 °C (14 °F) acme-hardesty.com
Boiling Point > 100 °C (212 °F) acme-hardesty.com
Solubility Soluble in water and alcohol guinama.com
Critical Micelle Concentration (CMC) 0.974 mmol/L researchgate.net

Table 2: Biodegradation of this compound by Pseudomonas Species

Pseudomonas StrainHalf-life (days)Reference
P. mendocina 2S (B-4710)5.5 researchgate.net
P. putida TP-19 (B-6582)6.0 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38N2O3 B3430811 Cocamidopropyl betaine CAS No. 86243-76-7

Properties

IUPAC Name

2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate
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InChI

InChI=1S/C19H38N2O3/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24/h4-17H2,1-3H3,(H-,20,22,23,24)
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InChI Key

MRUAUOIMASANKQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]
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Molecular Formula

C19H38N2O3
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DSSTOX Substance ID

DTXSID4041282
Record name Lauramidopropyl betaine
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Molecular Weight

342.5 g/mol
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Physical Description

Liquid; Other Solid, Solid; [Reference #1] 29-31%: Colorless to pale yellow liquid; [Galaxy Surfactants MSDS]
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt
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CAS No.

4292-10-8, 61789-40-0, 86438-79-1, 86243-76-7
Record name Lauramidopropylbetaine
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Record name (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide
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Synthetic Pathways and Impurity Profiling of Cocamidopropyl Betaine

Advanced Studies in Amidation Reactions for Cocamidopropyl Betaine (B1666868) Synthesis

The initial step in producing cocamidopropyl betaine involves the formation of a fatty acid amide, specifically cocamidopropyl dimethylamine (B145610), often referred to as amidoamine. cosmeticsandtoiletries.comresearchgate.net This is achieved by reacting 3-dimethylaminopropylamine (B130723) (DMAPA) with a source of fatty acids. sci-hub.se

Optimization of Reaction Conditions for Amidoamine Precursor Formation

The amidation reaction is a critical stage where optimization of conditions can significantly influence the yield and purity of the amidoamine precursor. This reaction is typically a condensation reaction carried out at elevated temperatures, around 160°C. heraproject.com The primary amine group in DMAPA is more reactive than the tertiary amine, which allows for selective addition to form the desired amide. smolecule.comwikipedia.org

Key parameters for optimization include:

Temperature: Maintaining a temperature of approximately 160°C is crucial for the reaction to proceed efficiently. heraproject.comresearchgate.net

Molar Ratio: The molar ratio of fatty acid to DMAPA is carefully controlled, often with a slight excess of DMAPA, to drive the reaction to completion. google.com Ratios can range from 1:1 to 1:1.1. google.com

By-product Removal: During the reaction of fatty acids with DMAPA, water is formed as a by-product and is typically removed by distillation to shift the equilibrium towards product formation. google.com If fatty acid methyl esters are used, methanol (B129727) is the by-product. google.com

Recent studies have explored methods to enhance the efficiency of this step. For instance, recycling unreacted DMAPA, which is partially distilled off with water or methanol, is a strategy to improve atom economy and reduce waste. cosmeticsandtoiletries.comerasm.org

Influence of Fatty Acid Feedstock Composition on this compound Product Profiles

The composition of the fatty acid feedstock directly dictates the final properties of the this compound. The most common sources are coconut oil and palm kernel oil. cosmeticsandtoiletries.comsci-hub.se These oils provide a mixture of fatty acids with varying chain lengths.

The typical fatty acid composition of the feedstock for CAPB is detailed in the table below:

Fatty Acid Chain LengthApproximate Weight %
C87%
C106%
C1249%
C1419%
C169%
C1810%
Source: Cosmetics & Toiletries® magazine cosmeticsandtoiletries.com

The distribution of these fatty acid chains, particularly the ratio of shorter chains (C8, C10) to longer chains, has been found to influence the properties of the resulting CAPB solution. For example, research has shown that a fatty acid stock containing less than 9% by weight of total unsaturated C18 fractions and 11-15% by weight of C8 + C10 fractions can lead to the production of a non-gelling 35% betaine solution. google.com The use of hydrogenated (hardened) fatty acid feedstocks is also known to improve the color and odor of the final product. google.com

Carboxymethylation Process Optimization and Kinetic Investigations

The second major step in CAPB synthesis is the carboxymethylation of the amidoamine intermediate. This reaction introduces the hydrophilic betaine group, rendering the molecule amphoteric.

Strategies for Enhancing Carboxymethylation Efficiency of Amidoamines

Carboxymethylation is typically carried out in an aqueous medium by reacting the amidoamine with sodium monochloroacetate (SMCA). heraproject.comerasm.org The reaction is an SN2 type where the tertiary amine of the amidoamine attacks the chloroacetate.

Strategies to enhance the efficiency of this step include:

pH Control: Maintaining an alkaline pH (typically 8-10) throughout the reaction is crucial. rixingroup.cn As the reaction proceeds, the pH tends to drop due to the consumption of the tertiary amine. This decrease in pH slows down the reaction rate because the amine becomes protonated and thus less nucleophilic. By continuously adding an alkali like sodium hydroxide, the pH is kept in the optimal range, leading to a faster and more complete reaction, which in turn minimizes the residual amidoamine content in the final product. cosmeticsandtoiletries.com

Temperature Control: The reaction is generally conducted at a moderate temperature of 80-100°C. sci-hub.segoogle.com

Molar Ratio: The molar ratio of amidoamine to SMCA is typically around 1:1 to 1:1.1 to ensure complete conversion. google.comepo.org

Minimization of Undesirable By-products during this compound Synthesis

Several by-products can form during the synthesis of CAPB, and minimizing their presence is a key focus of process optimization.

The primary by-products and strategies for their minimization are outlined below:

By-productFormation PathwayMinimization Strategy
Sodium Chloride Formed during the carboxymethylation reaction between amidoamine and SMCA. cosmeticsandtoiletries.comAn unavoidable co-product, typically present at around 5% in the final solution. cosmeticsandtoiletries.comerasm.org Low-salt versions are preferred for easier formulation. sci-hub.se
Glycolic Acid Hydrolysis of chloroacetic acid in a side reaction during carboxymethylation. cosmeticsandtoiletries.comerasm.orgWhile levels can reach over 1%, they are typically much lower (around 0.1%). cosmeticsandtoiletries.com
Unreacted Amidoamine Incomplete carboxymethylation reaction. cosmeticsandtoiletries.comMaintaining an alkaline pH throughout the carboxymethylation process can reduce amidoamine levels to less than 0.3%. cosmeticsandtoiletries.com
Glycerin Formed as a by-product when natural fats (triglycerides) are used as the initial feedstock. cosmeticsandtoiletries.comCan be partially removed from the amidoamine by phase separation if desired. cosmeticsandtoiletries.com
Dichloroacetic Acid Present as an impurity in the chloroacetic acid raw material. cosmeticsandtoiletries.comUsing high-purity chloroacetic acid and potential treatment with sulfonating reagents can minimize its presence. cosmeticsandtoiletries.com

Characterization and Control of Impurities in Commercial this compound

The quality of commercial CAPB is largely determined by the type and amount of impurities present. Rigorous analytical methods are employed to characterize and control these impurities.

The main impurities found in commercial CAPB and their typical levels are:

ImpurityTypical Concentration
Amidoamine (AA)< 0.3% (can be up to 3% in some grades) cosmeticsandtoiletries.comresearchgate.net
3-dimethylaminopropylamine (DMAPA)< 15 ppm wikipedia.org
Sodium Monochloroacetate< 5 ppm wikipedia.org
Glycerol (B35011)< 3% wikipedia.org

Source: Wikipedia, Cosmetics & Toiletries® magazine, Suuronen et al. (2012) cosmeticsandtoiletries.comwikipedia.orgresearchgate.net

These impurities, particularly amidoamine and DMAPA, have been identified as potential skin sensitizers. heraproject.comebi.ac.ukoecd.org Therefore, their levels are strictly controlled by manufacturers. Modern analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to quantify these impurities. cosmeticsandtoiletries.com For instance, HPLC with UV detection can be used for the direct determination of monochloroacetic acid and dichloroacetic acid, with detection limits around 5 ppm and 10 ppm, respectively. cosmeticsandtoiletries.com More advanced methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for the rapid and sensitive quantification of DMAPA and the amidoamine impurity, lauramidopropyldimethylamine (LAPDMA). daneshyari.comnih.gov

The continuous improvement in synthetic processes and analytical capabilities allows for the production of higher purity grades of this compound with minimized levels of potentially sensitizing impurities. cosmeticsandtoiletries.com

Formation Mechanisms of 3-Dimethylaminopropylamine (DMAPA) in this compound Production

3-Dimethylaminopropylamine (DMAPA) is a key raw material in the synthesis of this compound and its presence as an impurity in the final product is a significant concern. wikipedia.orgdaneshyari.com The formation mechanisms of DMAPA as an impurity are primarily twofold:

Incomplete Reaction: The initial amidation reaction between fatty acids and DMAPA may not proceed to completion. An excess of DMAPA is often used to drive the reaction forward, and any unreacted DMAPA can remain in the reaction mixture and be carried through to the final product. cosmeticsandtoiletries.comheraproject.com The level of residual DMAPA can be minimized by optimizing reaction conditions, such as temperature and reaction time, and by distilling off the excess DMAPA from the amidoamine intermediate. cosmeticsandtoiletries.com

Hydrolysis of Amidoamine: The amidoamine intermediate, and potentially the final CAPB molecule, can undergo hydrolysis at the amide bond, reversing the initial synthesis step and releasing DMAPA and the corresponding fatty acid. cosmileeurope.eu This hydrolysis can be influenced by factors such as pH and temperature during the manufacturing process and storage. Some research suggests that this hydrolysis can even occur in situ on the skin, where enzymes may facilitate the breakdown of amidoamine, releasing DMAPA directly. cosmileeurope.eu

Modern manufacturing processes aim to minimize DMAPA levels, with typical concentrations in commercial CAPB being less than 15 parts per million (ppm). wikipedia.org

Identification and Quantification of Amidoamine (AA) Impurities in this compound

Amidoamine (AA), the intermediate formed during the synthesis of this compound, is another significant impurity. Its presence is primarily due to the incomplete quaternization of the amidoamine with sodium monochloroacetate in the second step of the synthesis. researchgate.net Maintaining an alkaline pH throughout this reaction is crucial for driving the reaction to completion and minimizing the residual amidoamine content. cosmeticsandtoiletries.com

Several analytical techniques are employed for the identification and quantification of amidoamine impurities in CAPB:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the quantitative determination of amidoamine. cosmeticsandtoiletries.com Specific ion-exchange columns can be used to separate the amidoamine as a single peak, allowing for its quantification. cosmeticsandtoiletries.com Reversed-phase HPLC with UV detection after derivatization is another approach. cosmeticsandtoiletries.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS): This highly sensitive and specific method is used for the rapid determination of both DMAPA and amidoamine (often referred to as lauramidopropyldimethylamine or LAPDMA in analytical literature) in cosmetic products. daneshyari.comnih.gov The use of a core-shell hydrophilic interaction liquid chromatography (HILIC) column enhances the separation and detection of these impurities. daneshyari.comnih.gov

Thin-Layer Chromatography (TLC): TLC can be used as a semi-quantitative method to determine the presence of free amidoamine. cosmeticsandtoiletries.com The amidoamine can be visualized on the TLC plate using a suitable developing solvent and a visualizing agent like bromophenol blue solution. cosmeticsandtoiletries.com

The concentration of amidoamine in commercial CAPB can vary, with typical levels being less than 0.3%, although some products for special applications may have higher concentrations. wikipedia.orgcosmeticsandtoiletries.com

Typical Impurity Levels in Commercial this compound

Impurity Typical Concentration
Amidoamine (AA) < 0.3%
3-Dimethylaminopropylamine (DMAPA) < 15 ppm
Sodium Monochloroacetate < 5 ppm

This data is compiled from multiple sources indicating common levels in commercially available CAPB. wikipedia.org

Research into Other Potential Impurities and Degradation Products of this compound

Beyond DMAPA and amidoamine, other substances can be present as impurities or form as degradation products in this compound:

Sodium Monochloroacetate: This is a reactant in the second step of CAPB synthesis. While it is mostly consumed during the reaction, trace amounts can remain in the final product, with typical levels below 5 ppm. wikipedia.org

Glycolic Acid: This can be formed as a by-product from the hydrolysis of sodium monochloroacetate during the carboxymethylation step. cosmeticsandtoiletries.com Its concentration is generally low, often around 0.1%, but can reach up to 1%. cosmeticsandtoiletries.com

Glycerol: If coconut oil (a triglyceride) is used as the initial raw material instead of free fatty acids, glycerol will be formed as a by-product during the amidation reaction. heraproject.com It is often left in the final product, with concentrations typically around 3%. wikipedia.org

Fatty Acids: Small amounts of unreacted fatty acids from the initial raw material can be carried over into the final product. cir-safety.org

Nitrosamines: There is a potential for the formation of N-nitrosamines in products containing CAPB. betterbasics.cojuniperpublishers.com CAPB contains a tertiary amine structure which can react with nitrosating agents (like nitrites, which can be present as impurities in other raw materials or in the environment) under certain conditions, such as acidic pH, to form nitrosamines. juniperpublishers.com Cosmetic manufacturers take precautions to avoid the formation of these compounds. cosmileeurope.eu

Degradation Products: Studies on the environmental fate of CAPB have shown that it is biodegradable. researchgate.netsantos.com The degradation process involves the breakdown of the surfactant molecule by microorganisms, which can utilize the alkyl chains as a food source. researchgate.net The specific degradation products in an environmental context would be simpler organic molecules resulting from this microbial action.

Other Potential Impurities and By-products in this compound

Impurity/By-product Source Typical Concentration
Sodium Monochloroacetate Unreacted raw material < 5 ppm wikipedia.org
Glycolic Acid Hydrolysis of sodium monochloroacetate ~0.1% - >1% cosmeticsandtoiletries.com
Glycerol By-product from using triglycerides ~3% wikipedia.org
Free Fatty Acids Unreacted raw material Varies cir-safety.org

Mechanistic Investigations of Cocamidopropyl Betaine As a Zwitterionic Surfactant

Surface and Interfacial Activity Studies of Cocamidopropyl Betaine (B1666868)

The efficacy of a surfactant is fundamentally linked to its ability to adsorb at interfaces and subsequently reduce surface or interfacial tension.

Cocamidopropyl betaine, being an amphoteric surfactant, possesses both a cationic and an anionic center in its molecular structure. This dual-charge characteristic influences its adsorption at interfaces, such as the air/water interface. The adsorption process is driven by the hydrophobic part of the molecule moving towards the non-aqueous phase (air or oil), while the hydrophilic head group remains in the aqueous phase. This arrangement disrupts the cohesive energy at the interface.

Due to its zwitterionic nature, CAPB can exhibit multilayer adsorption at liquid interfaces, a phenomenon attributed to the electrostatic attraction between the positive and negative charges of adjacent molecular layers. The orientation and packing of CAPB molecules at the air/water interface are crucial for its surface activity. The surface excess concentration (Γmax), which represents the maximum possible adsorption at the interface, and the minimum area per molecule (Amin) are key parameters in characterizing this adsorption behavior.

Table 1: Adsorption Parameters for this compound in Water/Air Systems

SolventSurface Concentration at Saturated Interface (C∞)Statistical Area Occupied by Adsorbed Molecules at Saturated Air/Water Interface
WaterHigherSmaller
Water with NaClLowerLarger

This table illustrates the effect of sodium chloride on the adsorption of cocobetaine at the air/water interface. researchgate.net

A primary function of surfactants is to lower the surface tension of a liquid. CAPB is effective in reducing the surface tension of water. mdpi.com As CAPB molecules adsorb at the air/water interface, they disrupt the hydrogen bonding network between water molecules at the surface. This disruption leads to a decrease in the surface tension. The concentration of the surfactant in the solution dictates the extent of surface tension reduction, with an increasing concentration leading to a greater reduction until the critical micelle concentration (CMC) is reached. At the CMC, the interface is saturated with surfactant monomers, and further addition results in the formation of micelles in the bulk solution with minimal further decrease in surface tension. mdpi.com

Micellization Behavior of this compound in Aqueous Systems

In aqueous solutions, above a certain concentration, surfactant molecules self-assemble into organized aggregates known as micelles.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. The CMC of this compound has been determined by various methods, with reported values showing some variation. For instance, one study determined the CMC to be 0.974 mmol/L, which was slightly higher than a previously reported value of 0.881 mmol/L. mdpi.comresearchgate.net Another source reports a CMC value of approximately 63.1 mg/dm³. uek.krakow.pl Discrepancies in reported CMC values can be attributed to factors such as the presence of impurities, like sodium chloride, in the raw materials. mdpi.comresearchgate.net The addition of electrolytes can also influence the CMC; for example, increasing concentrations of sodium chloride have been shown to increase the CMC of CAPB. nih.gov

Table 2: Reported Critical Micelle Concentration (CMC) Values for this compound

Reported CMC ValueReference
0.974 mmol/L mdpi.comresearchgate.net
0.881 mmol/L mdpi.comresearchgate.net
1010 ppm researchgate.net
~63.1 mg/dm³ uek.krakow.pl
0.1% researchgate.net

This table compiles various reported CMC values for this compound from different studies, highlighting the potential for variation based on experimental conditions and sample purity.

Synergistic Interactions of this compound with Co-Surfactants

The combination of CAPB with other surfactants often leads to synergistic effects, where the performance of the mixture is greater than the sum of its individual components. These interactions are of significant interest for enhancing formulation efficacy.

Strong synergistic interactions have been observed between CAPB and anionic surfactants. For instance, in a mixed system of CAPB and sodium lauroyl sarcosinate, the formation of wormlike micelles leads to superior surface activity compared to the individual surfactants. hep.com.cnresearchgate.net The strongest wormlike structure in this system was observed at a specific molar ratio, pH, and total surfactant concentration. hep.com.cn

Similarly, mixtures of CAPB and α-olefin sodium sulfonate (AOS) exhibit excellent synergistic effects, with electrostatic interactions being a decisive factor. tandfonline.com The interactions between CAPB and sodium dodecylbenzenesulfonate (SDBS) also lead to the formation of wormlike micelles under specific concentration ranges. researchgate.net The rheological behavior of these CAPB/SDBS systems is highly dependent on pH, reflecting structural transformations of the wormlike micelles. researchgate.net The synergistic parameter (βm), calculated using regular solution theory, can quantify the nature and strength of the interaction between the surfactants in the mixed micelle. Negative values of this parameter indicate attractive interactions between the surfactant molecules.

Interfacial Phenomena in Binary and Ternary Surfactant Mixtures Containing this compound

The behavior of this compound (CAPB) in aqueous solutions, particularly when mixed with other surfactants, is characterized by significant synergistic interactions that modify interfacial properties. These interactions are evident in the reduction of the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) for the mixture compared to the individual components.

In binary mixtures with anionic surfactants such as sodium dodecylbenzenesulfonate (SDBS), α-olefin sodium sulfonate (AOS), sodium lauroyl sarcosinate, and sodium cocoyl glycinate (B8599266) (SCG), CAPB demonstrates a strong synergistic effect. bohrium.comtandfonline.comresearchgate.netmdpi.com This synergy leads to mixed CMC values that are lower than those of the individual surfactants, indicating that micellization occurs more readily in the mixture. mdpi.comcore.ac.uk For instance, the addition of a small amount of CAPB to sodium cocoyl glycinate significantly reduces both the CMC and the surface tension of the system. mdpi.com This enhanced surface activity arises from favorable interactions between the different surfactant molecules at the air-water interface and within the mixed micelles. researchgate.netcore.ac.uk

The degree of synergy and the nature of these interactions can be quantified using parameters derived from regular solution theory, such as the micellar interaction parameter (βm) and the interfacial interaction parameter (βσ). mdpi.com Negative values for these parameters indicate attractive interactions between the surfactant molecules in the mixed micelles and at the interface, respectively. core.ac.uk Studies on various binary systems containing CAPB have confirmed such attractive interactions, which are the basis for the observed nonideal, synergistic behavior. mdpi.comcore.ac.uk The composition of the mixed micelle often differs from the bulk composition, reflecting the preferential partitioning of the more surface-active components or combinations into the micellar phase. core.ac.uk

Surfactant/MixtureReported Critical Micelle Concentration (CMC)
This compound (CAPB)0.974 mmol/L mdpi.comresearchgate.net, ~63.1 mg/dm³ uek.krakow.pl, 1.01 mg/mL researchgate.net
Sodium Cocoyl Glycinate (SCG)3.013 mmol/L mdpi.com
Sodium Dodecyl Sulfate (B86663) (SDS) / CAPBUndergoes sphere-to-rod transition at ~10 mM total surfactant concentration researchgate.net
CAPB / Sodium Lauroyl SarcosinateForms strongest wormlike structure at a 1:1 molar ratio scribd.com

Rheological Property Modulation in Mixed this compound Systems

The mixture of this compound with other surfactants, particularly anionics, has a profound impact on the rheological properties of the resulting solution. The most significant phenomenon is the formation of viscoelastic, worm-like micelles, which leads to a substantial increase in viscosity. bohrium.comsemanticscholar.org This thickening effect is a direct consequence of the synergistic interactions between the surfactant molecules, which promote the transition of small, spherical micelles into large, elongated, and entangled structures. researchgate.net

In systems such as CAPB mixed with sodium dodecylbenzenesulfonate (SDBS) or α-olefin sodium sulfonate (AOS), the formation of these worm-like micellar networks has been confirmed through rheological measurements and cryogenic-transmission electron microscopy (cryo-TEM). bohrium.comtandfonline.comsemanticscholar.org These solutions exhibit viscoelastic characteristics and can often be described by the Maxwell model, which is typical for entangled polymer-like systems. bohrium.comresearchgate.net The viscosity of these mixtures is highly dependent on several factors:

Surfactant Concentration and Ratio: A specific range of concentrations and molar ratios is often required to achieve maximum viscosity. For example, in the CAPB/SDBS system, significant synergism and the highest zero-shear viscosity were observed at a CAPB concentration of 0.083M and an SDBS concentration of 0.063M. bohrium.comresearchgate.net Similarly, for aqueous solutions of sodium lauryl ether sulfate (SLES) and CAPB, a remarkable increase in viscosity occurs at a specific mixing ratio. researchgate.net

Temperature: An increase in temperature generally disrupts the worm-like micellar structures, causing them to shorten. bohrium.comresearchgate.net This leads to a decrease in viscosity and a less structured solution. bohrium.comresearchgate.net

pH: The pH of the solution is a critical parameter, as it influences the charge of the CAPB headgroup. researchgate.net Changes in pH can alter the electrostatic interactions within the system, leading to structural transformations of the micelles and, consequently, significant changes in rheological behavior. bohrium.comresearchgate.net

Additives: The presence of salts, like sodium chloride, can further enhance viscosity by screening the electrostatic repulsion between charged headgroups, which promotes micellar growth. nih.govulprospector.com However, excessively high salt concentrations can have the opposite effect.

This ability to modulate rheological properties makes mixed CAPB systems valuable as thickening agents in various formulations. researchgate.netsapub.org A small change in the proportion of CAPB or the concentration of salt can transform a system from a low-viscosity fluid to a gel-like state. mdpi.com

Surfactant SystemKey Rheological FindingsInfluencing Factors
CAPB / Sodium Dodecylbenzenesulfonate (SDBS)Formation of viscoelastic worm-like micelles. bohrium.comresearchgate.netSurfactant ratio, concentration, temperature, pH. bohrium.comresearchgate.net
CAPB / α-Olefin Sodium Sulfonate (AOS)Preparation of viscoelastic worm-like micelles confirmed by cryo-TEM. tandfonline.comsemanticscholar.orgAOS concentration, temperature. tandfonline.comsemanticscholar.org
CAPB / Sodium Lauroyl SarcosinateFormation of strong worm-like structures leading to superior viscoelasticity. researchgate.netscribd.comMolar fraction, pH, temperature. researchgate.netscribd.com
CAPB / Sodium Lauryl Ether Sulfate (SLES)Remarkable increase in viscosity at specific mixing ratios; can form a gel-like network. researchgate.netnih.govmdpi.comMixing ratio, salt concentration, addition of polymers. researchgate.netnih.gov

Electrostatic and Steric Interactions Governing this compound Mixture Behavior

The synergistic phenomena observed in mixed surfactant systems containing this compound are governed by a combination of electrostatic and steric interactions between the constituent molecules. The decisive factor, particularly in mixtures with anionic surfactants, is the electrostatic interaction between the oppositely charged headgroups. tandfonline.comsemanticscholar.org

This compound is a zwitterionic surfactant, meaning its headgroup contains both a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group. The net charge of the CAPB molecule is pH-dependent. researchgate.net At low pH (below its isoelectric point), the carboxylate group is protonated, and the molecule carries a net positive charge, behaving like a cationic surfactant. puc-rio.brresearchgate.netfigshare.com This is the key to its strong interaction with anionic surfactants.

At neutral or higher pH, the electrostatic attraction is weaker as the CAPB molecule is zwitterionic (net neutral) or even anionic. figshare.com However, attractive ion-dipole interactions can still contribute to synergy. researchgate.net Furthermore, hydrophobic interactions between the alkyl chains of the surfactants always play a role in the self-assembly process. figshare.com

Steric factors, related to the size and shape of the surfactant headgroups and tails, also influence how the molecules arrange themselves within a mixed micelle. researchgate.net The bulky nature of the CAPB headgroup, combined with the specific geometry of the partner surfactant, dictates the optimal packing arrangement and the resulting micellar shape. The combination of these electrostatic and steric forces governs the interfacial properties, micellar morphology, and macroscopic rheological behavior of mixed CAPB surfactant systems. scientificspectator.com

Toxicological Research and Risk Assessment of Cocamidopropyl Betaine

In Vitro Cytotoxicity Studies of Cocamidopropyl Betaine (B1666868) on Cellular Models

In vitro studies have been conducted to determine the cytotoxic potential of cocamidopropyl betaine (CAPB) on various cellular models, assessing its impact on cell viability and proliferation. The response to CAPB is often compared with other surfactants to gauge its relative cytotoxicity.

In a study examining the in vitro cytotoxicity of nine commercially available toothpastes with four different detergents, those containing CAPB demonstrated lower cytotoxicity compared to toothpastes with sodium lauryl sulfate (B86663) and amine fluoride. The half-lethal concentration for toothpastes with CAPB was obtained with a conditioned medium prepared with 10% toothpaste, whereas for sodium lauryl sulfate, the half-lethal concentration was reached at approximately 1% toothpaste conditioned medium. These assessments were based on the formazan (B1609692) formation assay in gingival fibroblasts, oral squamous cell carcinoma HSC-2 cells, and L929 cells. The data on cell proliferation and live-dead staining were consistent with these cell-viability findings, indicating that the type of detergent is a significant factor in the in vitro cytotoxicity of such formulations.

Table 1: Comparative In Vitro Cytotoxicity of Detergents in Toothpaste Formulations

Detergent Half-Lethal Concentration (as % of Toothpaste-Conditioned Medium) Effect on Cell Viability
This compound ~10% Lower Inhibition
Steareth-20 ~70% Lowest Inhibition
Sodium Lauryl Sulfate ~1% Strong Inhibition

The precise molecular mechanisms underlying cellular damage induced by this compound are multifaceted, with evidence pointing towards membrane disruption as a primary mode of action. As a surfactant, CAPB's structure, which includes a hydrophobic hydrocarbon tail and a hydrophilic head, allows it to interact with the lipid bilayers of cell membranes. This interaction can compromise membrane integrity, leading to increased permeability and leakage of intracellular components.

Studies on the marine macroalga Ulva lactuca have demonstrated that exposure to CAPB can cause cell membrane damage, as evidenced by measurements of ion leakage. This damage was observed to be dependent on both the concentration of CAPB and the duration of exposure. nih.gov Such findings suggest that a key mechanism of CAPB-induced cytotoxicity is the physical disruption of the cell membrane's structure and function. nih.gov

While direct studies on CAPB inducing oxidative stress are limited, research on the broader class of betaines has shown potential links to oxidative stress-mediated apoptosis in certain cancer cell lines. This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components like proteins, lipids, and DNA, ultimately triggering programmed cell death. However, it is important to note that other studies have shown that betaine can also have cytoprotective properties by enhancing mitochondrial function and protecting against certain toxins. The specific effects on oxidative pathways appear to be highly dependent on the cell type and the specific betaine compound being studied.

The cytotoxic and sensitizing potential of commercial-grade this compound is significantly influenced by the presence of impurities derived from its manufacturing process. The two primary impurities of concern are 3,3-dimethylaminopropylamine (B130723) (DMAPA) and fatty acid amidopropyl dimethylamine (B145610) (amidoamine). nih.govnih.gov

Extensive research has indicated that these impurities, rather than the purified CAPB molecule itself, are the principal agents responsible for the allergic contact dermatitis and sensitization reactions observed in some individuals. nih.govnih.gov It is hypothesized that DMAPA is the primary sensitizing substance. Amidoamine, which can be present at higher concentrations, may facilitate the skin penetration of DMAPA and can also release DMAPA in vivo through enzymatic hydrolysis of its amide bond.

The presence of these impurities can, therefore, alter the in vitro cytotoxicity profile of a CAPB-containing product. A quantitative risk assessment (QRA) has suggested that amidoamine at a concentration of 0.5% in raw CAPB may lead to sensitization in certain finished cosmetic products. Consequently, there is an emphasis on minimizing the concentrations of these sensitizing impurities in cosmetic-grade CAPB to ensure consumer safety. When thoroughly purified, CAPB itself is considered to have a low sensitizing potential.

In Vivo Mammalian Toxicity Assessments of this compound

Acute toxicity studies in mammalian models have been conducted to determine the systemic effects of single, high-dose exposures to this compound via oral and dermal routes. These studies generally indicate a low order of acute toxicity for CAPB.

In acute oral toxicity studies using rats, the median lethal dose (LD50) for a 30% active CAPB solution has been reported to be approximately 4.9 g/kg. Another study reported an oral LD50 of 7.97 g/kg in Wistar rats for a 30% active solution. Clinical signs observed in rats at higher doses included sluggishness, diarrhea, and nasal hemorrhaging.

The acute dermal toxicity of CAPB is also low. In studies with CD rats, the acute lethal dermal dose for a 31% active CAPB solution was found to be greater than 2.0 g/kg. In this study, the substance was applied to the clipped skin of the animals and occluded for 24 hours. No deaths, clinical signs of systemic toxicity, or abnormalities at necropsy were reported at this dose.

Table 2: Acute Toxicity of this compound in Animal Models

Species Exposure Route Test Substance LD50 / Lethal Dose
Rat (Albino) Oral 30% active CAPB 4.9 g/kg
Rat (Wistar) Oral 30% active CAPB 7.97 g/kg
Rat (CD) Dermal 31% active CAPB >2.0 g/kg

Repeated dose toxicity studies are designed to evaluate the potential adverse effects of a substance following prolonged or repeated exposure. For this compound, these studies have been conducted primarily in rats via the oral route to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

In a 28-day short-term study, rats were administered 30% active CAPB. The results indicated that at higher doses (1000 mg/kg), treatment-induced lesions were observed in the nonglandular portion of the stomach.

A more extensive 92-day repeated-dose oral toxicity study in rats was conducted to further characterize the long-term effects. Based on the findings of this study, a NOAEL for CAPB was determined to be 250 mg/kg/day. From subacute and subchronic studies in rats, a NOAEL of 1000 mg/kg bw/day for systemic toxicity of 30% active CAPB has also been derived. Repeated dose toxicity studies in rats via the oral route have primarily shown that CAPB can be irritating to the gastrointestinal tract, with no significant indications of systemic effects at doses up to 300 mg/kg-day. Histopathological examinations in these studies did not reveal effects on the weights of testes and ovaries, and no changes were observed in the histology of the testes, prostate, uterus, and ovaries.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound (CAPB)
3,3-dimethylaminopropylamine (DMAPA)
Fatty acid amidopropyl dimethylamine (amidoamine)
Sodium lauryl sulfate
Amine fluoride
Steareth-20
Sodium chloride
Monochloroacetic acid

Genotoxicity and Mutagenicity Research on this compound

This compound (CAPB) has been evaluated for its potential to cause genetic mutations and chromosomal damage through a series of in vitro and in vivo studies. Genotoxicity tests are a crucial part of safety assessments, designed to detect any harmful effects of a substance on genetic material. nih.gov In vitro genotoxicity tests conducted on bacteria and mammalian cells have shown no evidence of genotoxic activity for this compound (at approximately 30% active concentration). heraproject.com

Further investigation through an in vivo mouse micronucleus test, which assesses chromosomal damage, also showed no evidence of clastogenicity. heraproject.com CAPB was reported as nonmutagenic in four different assay systems. cir-safety.org These comprehensive evaluations, including tests for both gene mutations and chromosomal aberrations, have consistently indicated that this compound does not pose a genotoxic or mutagenic risk. heraproject.com

Table 1: Summary of Genotoxicity and Mutagenicity Assays for this compound

Assay TypeTest SystemConcentration/DoseMetabolic ActivationResultSource
In Vitro Gene MutationBacteria (Ames Test)Not SpecifiedWith and WithoutNegative heraproject.com
In Vitro Chromosomal AberrationMammalian CellsNot SpecifiedWith and WithoutNegative heraproject.com
In Vivo Chromosomal DamageMouse Micronucleus TestNot SpecifiedN/ANegative heraproject.com
Multiple Assay SystemsVariousNot SpecifiedNot SpecifiedNonmutagenic cir-safety.org

Developmental and Reproductive Toxicity Studies of this compound

The potential for this compound to interfere with normal development and reproduction has been investigated in animal studies. In a developmental toxicity study conducted in rats according to OECD Guideline 414, no teratogenic effects were indicated. heraproject.com

In this study, dose-related maternal toxic effects, such as reduced body weight and stomach ulcers, were observed at doses of 990 milligrams per kilogram of body weight per day (mg/kg bw/day) and higher. santos.com However, embryotoxic effects, including an increase in the number of resorptions, a decrease in the number of viable fetuses, and reduced fetal body weight, were only observed at the maternally toxic dose level of 3300 mg/kg bw/day. santos.com There was no indication of developmental toxicity in rats given this compound orally at doses up to 95 mg/kg-day. santos.com

While no multi-generation study is available, potential effects on fertility have been inferred from repeated dose toxicity studies. heraproject.com A subchronic toxicity study reported no effects related to reproductive organs after administration of up to 1000 mg/kg bw for 13 weeks. heraproject.com Specifically, the weights of testes and ovaries were not affected, and no pathological changes were observed in these organs. heraproject.com

Table 2: Summary of Developmental and Reproductive Toxicity Findings for this compound

Study TypeSpeciesKey FindingsNOAEL for Developmental ToxicityMaternal Toxicity ObservedSource
Developmental Toxicity (Teratogenicity)RatNo teratogenic effects. Embryotoxicity only at maternally toxic doses.95 mg/kg-dayYes, at ≥ 990 mg/kg-day santos.com
Subchronic Toxicity (Reproductive Organs)RatNo effects on testes or ovaries weight or histology.Not SpecifiedNot Specified heraproject.com

Risk Assessment Methodologies and Safety Margins for this compound Exposure

Derivation of No Observed Adverse Effect Levels (NOAEL) for this compound

The No Observed Adverse Effect Level (NOAEL) is the highest tested dose of a substance at which no statistically or biologically significant adverse effects are found. wikipedia.org This value is a critical component in the risk assessment process for establishing safe exposure levels. wikipedia.org For this compound, the NOAEL has been determined from repeated-dose oral toxicity studies in animal models.

A NOAEL of 250 mg/kg/day was established based on the findings of a 92-day repeated-dose oral toxicity study in rats. nih.govelsevierpure.comnih.govresearchgate.net In another subchronic study in rats, a NOAEL of 1000 mg/kg bw/day was derived for systemic toxicity for a 30% active CAPB solution, which corresponds to 300 mg/kg bw for the 100% active ingredient. heraproject.com Another source identified a NOAEL for systemic toxicity of 1000 mg/kg/day, with a Lowest Observed Adverse Effect Level (LOAEL) of 500 mg/kg/day based on effects in the forestomach of rats. regulations.gov The NOAEL for maternal toxicity in a developmental study was identified as 330 mg/kg-day (equivalent to 95 mg active substance/kg-day). santos.com These values, particularly the 250 mg/kg/day from the 92-day study, are foundational for calculating safety margins for human exposure. nih.govnih.gov

Calculation of Margin of Safety (MOS) for this compound in Various Exposure Scenarios

The Margin of Safety (MOS) is a ratio used in risk assessment to ensure that exposure to a substance is well below the level that could cause adverse effects. cosmedesk.com It is calculated by dividing the No Observed Adverse Effect Level (NOAEL) by the Systemic Exposure Dose (SED), which is the estimated amount of a substance that enters the bloodstream. cosmedesk.com A generally accepted safe MOS for cosmetic ingredients is a value of at least 100, which accounts for differences between species and sensitive individuals. cosmedesk.com

For this compound used in cosmetic products, the systemic exposure dose has been estimated to range from 0.00120 to 0.93195 mg/kg/day. nih.govelsevierpure.comnih.govresearchgate.net Using the NOAEL of 250 mg/kg/day, the MOS was calculated to be greater than 100 when CAPB is used at a maximum concentration of 6% in leave-on products and 30% in rinse-off products. nih.govelsevierpure.comnih.govresearchgate.net This suggests that under current usage conditions in cosmetics, the use of this compound is considered safe. nih.govnih.gov

In the context of household cleaning products, the Margin of Exposure (MOE), a similar concept to MOS, was calculated for various consumer scenarios. heraproject.com For nearly all scenarios, the MOE was above 10,400, with an estimation of total consumer exposure resulting in an MOE of about 2,800, indicating a very high safety margin. heraproject.com

Immunological and Dermatological Research on Cocamidopropyl Betaine

Mechanisms of Skin Irritation Induced by Cocamidopropyl Betaine (B1666868)

Research has demonstrated a clear link between the concentration of cocamidopropyl betaine and the intensity of the irritant response. Studies have shown that undiluted or high concentrations of CAPB can cause mild to moderate skin irritation. For instance, a full-strength CAPB solution at a 30% active concentration is considered a mild primary irritant. nih.gov However, the irritation potential significantly decreases with dilution. A 50% dilution of a 30% active CAPB solution has been found to be non-irritating. nih.gov

Further studies have elaborated on this dose-response relationship. A 15% active solution of CAPB applied under an occlusive patch for 24 hours resulted in well-defined erythema and slight edema. In contrast, solutions with 7.5% and 10% activity were not irritating to either intact or abraded rabbit skin in other tests. cir-safety.org Human studies have also indicated that formulations containing up to 3.0% active CAPB are generally non-irritating and non-sensitizing. cir-safety.org

Irritation Potential of this compound at Various Concentrations

Concentration (Active CAPB)Observed Irritant ResponseStudy Type
30%Mild primary irritantAnimal Study (Rabbits)
15%Well-defined erythema and slight edema (under occlusion)Animal Study (Rabbits)
10%Non-irritantAnimal Study (Rabbits)
7.5%Non-irritantAnimal Study (Rabbits)
~5%Well-defined erythema and edema (under occlusion)Animal Study (Rabbits) cir-safety.org
3.0%No irritation or sensitization reportedHuman Studies cir-safety.org
1.9%Primary irritant in cumulative 21-day patch testHuman Study nih.gov

This compound is often marketed as a milder alternative to anionic surfactants like Sodium Lauryl Sulfate (B86663) (SLS). hibiscusmonkey.com Several studies have compared the irritancy potential of these two common ingredients. In a study on human oral mucosa, a 2% CAPB solution was found to be significantly less irritating than a 2% SLS solution. nih.gov Another study also concluded that CAPB was less irritating than SLS. researchgate.net

However, the context of the formulation is crucial. While CAPB is generally considered gentler, it can still cause skin irritation in some individuals, particularly those with sensitive skin. hibiscusmonkey.com One study involving toothpaste found that while SLS was the most irritating, causing a high number of tissue peeling reactions, CAPB also caused some reactions, albeit significantly fewer. A detergent-free toothpaste caused no such reactions.

Comparative Irritancy of Surfactants in Toothpaste

SurfactantObserved Reactions (Desquamative)
Sodium Lauryl Sulfate (SLS)42
This compound (CAPB)3
Detergent-Free0

The irritation potential of this compound is not solely dependent on its concentration but is also influenced by the other ingredients within a product's formulation. CAPB is often used as a secondary surfactant to reduce the irritation caused by harsher primary surfactants like SLS. hibiscusmonkey.com

Allergic Contact Dermatitis Induced by this compound

Allergic contact dermatitis (ACD) to this compound is a well-documented phenomenon, with CAPB being named "Allergen of the Year" in 2004 by the American Contact Dermatitis Society. healthline.com However, subsequent research has revealed that the allergic reactions are often not to the CAPB molecule itself but to impurities generated during its synthesis.

Extensive research has identified two primary impurities as the main culprits in CAPB-related allergic contact dermatitis: 3-dimethylaminopropylamine (B130723) (DMAPA) and cocamidopropyl dimethylamine (B145610), also known as amidoamine (AA). healthline.comresearchgate.net These substances are intermediates in the manufacturing process of CAPB and can remain in the final product. nih.gov

Numerous patch test studies have demonstrated that individuals who react to commercial-grade CAPB often show positive reactions to DMAPA and/or amidoamine, while showing no reaction to purified CAPB that is free of these impurities. sci-hub.senih.gov This strongly suggests that DMAPA and amidoamine are the true sensitizers in most cases of CAPB allergy. nih.gov In fact, it has been observed that all individuals with a contact allergy to CAPB also have positive reactions to DMAPA. iczhiku.com

One study investigated 30 patients with scalp dermatitis who had positive patch tests for CAPB and/or lauramidopropyl betaine (LAPB). The results showed a high rate of positive reactions to the impurities DMAPA and lauramidopropyl dimethylamine (LAPDMA). nih.gov

Patch Test Positivity Rates for CAPB Impurities in Patients with Scalp Dermatitis

Substance and ConcentrationNumber of Patients TestedNumber of Positive ReactionsPositivity Rate (%)
DMAPA 1% pet.28932.1%
DMAPA 1% aq.28414.3%
DMAPA 0.2% aq.30413.3%
LAPDMA 0.1%30930.0%
LAPDMA 0.05%30516.7%

Data from a study on 30 patients with scalp dermatitis and positive patch tests for CAPB and/or LAPB. nih.gov

The concentration of these impurities can vary depending on the quality of the CAPB used in the final product. nih.gov Higher-grade, purified CAPB contains lower levels of DMAPA and amidoamine and is less likely to cause allergic sensitization. healthline.com

The allergic reaction to this compound and its impurities is a classic example of a delayed-type, T-cell-mediated hypersensitivity, also known as a Type IV hypersensitivity reaction. researchgate.net This type of immune response involves the sensitization of T-lymphocytes to an allergen.

The general mechanism of allergic contact dermatitis involves an initial sensitization phase and a subsequent elicitation phase. mdpi.com During the sensitization phase, the allergen (in this case, likely DMAPA or amidoamine) penetrates the skin and is processed by antigen-presenting cells, such as Langerhans cells. These cells then migrate to the lymph nodes and present the allergen to naive T-cells, leading to their activation and proliferation into memory T-cells.

Upon subsequent exposure to the same allergen, the elicitation phase is triggered. Memory T-cells recognize the allergen and release a cascade of cytokines and chemokines. mdpi.com This inflammatory response recruits other immune cells to the site of contact, resulting in the characteristic symptoms of allergic contact dermatitis, such as redness, itching, and blistering, which typically appear 24 to 72 hours after exposure. microbenotes.com While this is the general pathway for ACD, specific in-depth research into the unique immunological cascade initiated by DMAPA or amidoamine is less detailed in the provided search results. However, it is understood that these small molecules act as haptens, binding to skin proteins to form a complete antigen that is then recognized by the immune system. microbenotes.com

Clinical Manifestations and Diagnostic Methodologies for this compound Allergy

Allergic contact dermatitis (ACD) due to this compound (CAPB) typically presents as a recurrent, chronic dermatitis. The clinical features commonly include a red rash, itching, swelling, and in severe cases, the formation of vesicles or blisters dermnetnz.orghealthline.com. The location of the dermatitis often corresponds to the site of application of the CAPB-containing product. Consequently, the head (scalp, face, and eyelids) and neck are frequently affected areas elsevier.es. Hand and forearm involvement is also common, particularly in occupational settings like hairdressing elsevier.es. More widespread presentations can occur with the use of products such as liquid soaps, shampoos, and shower gels elsevier.es. Eye irritation, characterized by pain, redness, and itching, can also be a clinical feature dermnetnz.org.

The definitive diagnosis of a CAPB allergy is established through patch testing, a standard procedure in dermatology to identify contact allergens dermnetnz.org. In this diagnostic test, a small amount of the suspected allergen is applied to the skin, typically on the back, under an occlusive patch. The patches are usually left in place for 48 hours, and the skin's reaction is read at both 48 and 96 hours after application dermnetnz.org. A positive reaction is indicated by the development of a localized eczematous reaction, such as erythema, papules, or vesicles, at the application site.

For patch testing, CAPB is typically used at a concentration of 1.0% in an aqueous solution dermnetnz.org. It is also common for dermatologists to request that patients bring in their personal care products for testing to help identify the specific source of the allergen dermnetnz.org.

It is important to note that research suggests that the actual sensitizer (B1316253) in many cases of CAPB allergy may not be the CAPB molecule itself, but rather impurities that arise during the manufacturing process. The two main impurities implicated are aminoamide (AA) and 3-dimethylaminopropylamine (DMAPA) healthline.comnih.gov. Therefore, comprehensive patch testing may also include these related substances to pinpoint the exact cause of the allergic reaction dermatitisacademy.com. Studies have shown that individuals who react to commercial CAPB preparations often also react to amidoamine, and when tested with purified CAPB that is free of amidoamine, they may not show a positive reaction nih.govsci-hub.se.

Table 1: Clinical Manifestations of this compound Allergy
Clinical FeatureDescriptionCommon Locations
Red Rash (Erythema)Redness of the skin due to inflammation. dermnetnz.orgFace, hands, scalp, neck dermnetnz.orgelsevier.es
Itching (Pruritus)An unpleasant sensation that provokes the desire to scratch. dermnetnz.orgAffected areas of skin contact
Swelling (Edema)Accumulation of fluid in the tissues, causing puffiness. dermnetnz.orgAffected areas of skin contact
Vesicles/BlistersSmall, fluid-filled sacs on the skin. dermnetnz.orghealthline.comIn more severe reactions
Eye IrritationCan include eye pain, redness, and itching. dermnetnz.orgEyes and eyelids

Epidemiology and Incidence Rates of this compound Hypersensitivity

This compound has been recognized as a significant contact allergen, with its prevalence varying across different populations and time periods. In 2004, the American Contact Dermatitis Society named CAPB the "Allergen of the Year" to raise awareness of its potential to cause allergic reactions healthline.comdermatitisacademy.comhmpgloballearningnetwork.com.

Studies have reported sensitization prevalence rates for CAPB to be between 3.0% and 7.2% researchgate.netnih.gov. For instance, a study in an Australian population of individuals suspected of having allergic contact dermatitis found a diagnosis rate of 6% for CAPB allergy dermnetnz.org. Data from the North American Contact Dermatitis Group collected in 2001 from 975 patients undergoing patch testing for presumed allergic contact dermatitis found that 15 patients (1.5%) had a positive patch test to CAPB nih.gov.

More recent and comprehensive data analysis from Germany, reviewing patch test results from 1996 to 2008 for a total of 83,864 patients, found that 2.16% had a positive reaction to CAPB researchgate.net. This large-scale study provides a significant insight into the prevalence of CAPB hypersensitivity in a European population over an extended period.

It is noteworthy that the incidence of CAPB allergy may be influenced by occupational exposure. For example, hairdressers and healthcare personnel who have frequent contact with cleansing products may be at a higher risk of developing sensitization elsevier.es.

The debate continues in the scientific community regarding whether CAPB itself is the primary sensitizer or if the allergic reactions are primarily due to impurities from the manufacturing process, such as dimethylaminopropylamine (DMAPA) and amidoamine (AA) healthline.comelsevier.esnih.gov. Research has indicated that a significant number of patients who test positive for CAPB also show reactions to these impurities nih.govnih.gov. One study found that out of 30 patients with scalp dermatitis and positive patch tests to CAPB and/or lauramidopropyl betaine (LAPB), 50% had positive results for DMAPA, lauramidopropyl dimethylamine (LAPDMA), or both nih.gov. This suggests that the true prevalence of allergy to the pure CAPB molecule might be lower than what is reported for commercial-grade CAPB.

Table 2: Reported Incidence Rates of this compound Hypersensitivity
Study/RegionPatient PopulationIncidence/Prevalence RateKey Findings
General Reported RangeGeneral patch test populations3.0% - 7.2% researchgate.netnih.govGeneral estimated prevalence of CAPB sensitization.
AustraliaIndividuals suspected of allergic contact dermatitis6% dermnetnz.orgHighlights the prevalence in a specific demographic.
North America (2001)975 patients with presumed allergic contact dermatitis1.5% positive for CAPB nih.govProvides a snapshot of incidence in a North American cohort.
Germany (1996-2008)83,864 patients undergoing patch testing2.16% researchgate.netLarge-scale data indicating prevalence over a decade.

Interactions of this compound with Compromised Skin Barrier Function

Studies on this compound in Atopic Dermatitis Patients

Patients with atopic dermatitis (AD) have an inherently compromised skin barrier, which can predispose them to developing allergic contact dermatitis nih.gov. The use of soaps and detergents is known to potentially worsen this barrier dysfunction nih.gov. Research has therefore investigated the specific impact of CAPB on this patient population.

A retrospective study analyzing patch test results from 1674 patients found that a diagnosis of atopic dermatitis was associated with an increased likelihood of contact hypersensitivity to CAPB nih.gov. This suggests that individuals with atopic dermatitis may be more susceptible to sensitization from products containing this surfactant. Consequently, it is recommended that patients with atopic dermatitis consider avoiding skincare products that contain CAPB nih.gov.

The management of moderate-to-severe atopic dermatitis in patients with a confirmed CAPB allergy requires careful consideration. A primary step is the strict avoidance of any personal care products containing CAPB. This can be challenging, as many products marketed for sensitive or eczema-prone skin may still contain this ingredient medscape.com. Warning signs of a potential CAPB allergy in atopic individuals include intolerance to certain products, leading to localized dermatitis flares or a general worsening of their atopic dermatitis medscape.com. In such cases, patch testing is crucial to confirm the allergy medscape.com.

Even after eliminating CAPB from their routine, atopic dermatitis is a multifactorial condition with numerous other triggers. Therefore, continued management of the underlying atopic dermatitis is essential medscape.com. Studies have also noted a higher incidence of sensitization to CAPB in patients with atopic dermatitis researchgate.net.

Effects of this compound on Skin Barrier Integrity In Vitro and In Vivo

The effects of this compound on skin barrier integrity have been evaluated in various studies. In general, CAPB is considered to be a milder surfactant compared to others like sodium lauryl sulfate. However, its potential to cause irritation is concentration-dependent.

In vivo studies on animal models have provided insights into the irritation potential of CAPB. In one study, a 10% active solution of CAPB applied to the intact and abraded skin of rabbits was found to be a "non-irritant," with only slight erythema observed at some sites cir-safety.org. However, when a solution with approximately 5% active CAPB was tested under occlusive patches for 24 hours, it resulted in well-defined erythema and edema cir-safety.org. This indicates that under certain conditions of exposure, CAPB can indeed disrupt the skin barrier and cause irritation.

Human studies have generally shown that at concentrations used in consumer products, CAPB is not a significant irritant for individuals with normal skin. Tests with a 3.0% active CAPB solution reported no irritation or sensitization cir-safety.org.

While direct in vitro studies specifically detailing the mechanisms of CAPB's effect on skin barrier proteins or lipids are not extensively detailed in the provided context, the observed in vivo irritation at higher concentrations suggests an interaction that compromises the barrier's integrity. The development of erythema and edema is a clinical sign of an inflammatory response, which is often preceded by a disruption of the stratum corneum, the outermost layer of the skin that forms the primary barrier.

Table 3: Summary of In Vivo Skin Irritation Studies on this compound
Concentration of CAPBTest SubjectExposure ConditionsResults
10% active solutionRabbits (intact and abraded skin)24-hour occlusive patchConsidered a "non-irritant" with only slight erythema observed. cir-safety.org
~5% active solutionNot specified24-hour occlusive patchesWell-defined erythema and edema were observed. cir-safety.org
3.0% active solutionHumansNot specifiedNo irritation or sensitization reported. cir-safety.org

Advanced Analytical Methodologies for Cocamidopropyl Betaine and Its By Products

Chromatographic Techniques for Cocamidopropyl Betaine (B1666868) and Impurity Analysis

Chromatography is a cornerstone for the separation and analysis of CAPB and its associated substances. The complexity of the product matrix, which includes a distribution of different fatty acid alkyl chains, requires robust separation methods.

High-Performance Liquid Chromatography (HPLC) for Cocamidopropyl Betaine and Fatty Acid Composition

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of CAPB. It can be applied to determine the alkyl chain distribution of the betaine itself, which is a key characteristic derived from the natural oil source, typically coconut oil. cosmeticsandtoiletries.com

One HPLC approach involves separation on a reversed-phase column (e.g., RP-18) with a methanol (B129727)/water mobile phase and UV detection at 215 nm. This allows for the direct determination of the fatty acid distribution without the need for derivatization. cosmeticsandtoiletries.com While gas chromatography (GC) is a common method for fatty acid profiling, HPLC offers the advantage of analyzing free fatty acids without the need for esterification. hplc.eu For challenging separations, such as geometrical isomers (cis/trans) of unsaturated fatty acids, specialized columns with high molecular-shape selectivity can be employed. hplc.eu

Table 1: HPLC Methods for this compound and Fatty Acid Analysis

Analytical Target Chromatographic Method Column Type Mobile Phase (Example) Detection
Alkyl Distribution of CAPB Reversed-Phase HPLC RP-18 Methanol/Water UV (215 nm)

This table is based on data from literature discussing general and specific HPLC applications. cosmeticsandtoiletries.comhplc.eu

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for DMAPA and Amidoamine Quantification

During the synthesis of CAPB, impurities such as 3,3-dimethylaminopropylamine (B130723) (DMAPA) and fatty acid amidopropyl dimethylamine (B145610) (amidoamine) can remain in the final product. researchgate.netresearchgate.net These impurities are of particular interest. A rapid and sensitive method using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has been developed for their simultaneous quantification in cosmetic products. daneshyari.comnih.gov

This method often employs a core-shell hydrophilic interaction liquid chromatography (HILIC) column for separation. researchgate.netdaneshyari.com The use of stable isotopically labeled internal standards is crucial to compensate for matrix effects and potential recovery losses during sample preparation. researchgate.netnih.gov The sample may require dilution to minimize matrix interference and ensure the concentrations fall within the calibration range. daneshyari.com The mass spectrometer is operated in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity. daneshyari.com This advanced method has been validated with recoveries typically ranging from 98.4% to 112%, demonstrating its accuracy for impurity quantification in complex matrices. researchgate.netnih.gov

Table 2: UHPLC-MS/MS Parameters for DMAPA and Amidoamine Analysis

Parameter Setting
Chromatography
Column Core-shell HILIC (e.g., Kinetex HILIC)
Mobile Phase A 10 mM Ammonium (B1175870) Formate in 95:5 Acetonitrile:Water
Mobile Phase B 50 mM Ammonium Formate and 0.2% Formic Acid in 5:95 Acetonitrile:Water
Flow Rate 0.50 mL/min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
IonSpray Voltage 4500 V
Heater Temperature 400 °C

This table summarizes typical parameters for the UHPLC-MS/MS analysis of DMAPA and amidoamine impurities. daneshyari.com

Gas Chromatography (GC) for Free Fatty Acid and By-product Profiling in this compound

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a standard technique for analyzing volatile and semi-volatile compounds in CAPB. It is particularly useful for determining the profile of free fatty acids and other by-products. cosmeticsandtoiletries.com

For the analysis of free fatty acids, a derivatization step is typically required to convert them into their more volatile methyl esters (FAMEs). cosmeticsandtoiletries.com This can be achieved using reagents like methanol with sulfuric acid. The resulting FAMEs are then separated and quantified by GC. cosmeticsandtoiletries.com GC is also a reliable method for quantifying organic acid by-products, such as sodium monochloroacetate (MCAS) and sodium dichloroacetate (DCAS), which can be formed during the carboxymethylation step of CAPB synthesis. cosmeticsandtoiletries.comiaea.org For these compounds, derivatization to their methyl esters is also performed, followed by detection using an electron capture detector (ECD) or MS. cosmeticsandtoiletries.comiaea.org GC-MS provides definitive identification of the analytes. iaea.org

Spectroscopic Approaches for this compound Characterization and Quantification

Spectroscopic methods provide valuable information on the concentration and structure of CAPB and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Detection in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including CAPB and its related substances. cosmeticsandtoiletries.comcore.ac.uk Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the molecular structure. cosmeticsandtoiletries.com

NMR is particularly useful for identifying and characterizing unexpected components in the product mixture. cosmeticsandtoiletries.com While it may not be sensitive enough to detect trace-level impurities, it excels at confirming the primary structure of the betaine and identifying major by-products. cosmeticsandtoiletries.com Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish through-bond connectivity, helping to piece together the complete structure of unknown compounds. hyphadiscovery.com This makes NMR an indispensable tool for in-depth characterization and for verifying the structures of newly identified impurities or reaction products. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Structural Confirmation and Stability Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique employed for the structural elucidation and stability assessment of this compound (CAPB). researchgate.netsci-hub.boxnih.govnih.gov This method provides detailed information about the molecular structure by measuring the absorption of infrared radiation by the material, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. sci-hub.boxnih.gov For CAPB, FTIR is crucial for confirming the presence of its characteristic amide and carboxylate groups, thereby verifying its synthesis and integrity over time. researchgate.netresearchgate.net

In structural confirmation studies, the FTIR spectrum of CAPB exhibits several characteristic absorption bands. The analysis of the amide I band, which arises from the C=O peptide bond absorption, is particularly useful for studying secondary structure and aggregation. sci-hub.box A study involving the modification of natural clay with CAPB utilized FTIR to confirm the presence of the surfactant on the clay surface. researchgate.net

Recent research has also focused on the long-term stability of CAPB using FTIR. A 12-month study on four different batches of a 30% active CAPB solution demonstrated the compound's structural stability. researchgate.net FTIR analyses were conducted at the start of the study (0 months), at 6 months, and at 12 months. researchgate.net The resulting spectra showed no significant changes in the positions or intensities of the characteristic peaks over the 12-month period, confirming that no degradation or alteration of the CAPB chemical structure occurred. researchgate.net The consistency of the spectra over time is a key indicator of the product's stability and reliability. researchgate.net

The principal FTIR absorption bands for this compound are detailed in the table below.

Wavenumber (cm⁻¹)Functional Group AssignmentType of Vibration
~3400 O-HStretching (associated with water content)
~2925-2960 C-H (Alkyl chains)Asymmetric Stretching
~2855-2870 C-H (Alkyl chains)Symmetric Stretching
~1640-1650 C=O (Amide I)Stretching
~1550 N-H (Amide II)Bending
~1465 C-HBending
~1395 C-O (Carboxylate)Symmetric Stretching
~1040-1120 C-NStretching
This table is generated based on data from published research. researchgate.netresearchgate.net

Potentiometric and Titrimetric Methods for this compound Quantification

Potentiometric and titrimetric methods are established analytical procedures for quantifying surfactants like this compound. These techniques are valued for their accuracy and cost-effectiveness. However, the complex nature of commercial CAPB solutions, which often contain by-products from the manufacturing process such as free amidoamine and unreacted fatty acids, can lead to inaccuracies in direct titration methods. cosmeticsandtoiletries.comresearchgate.net Consequently, significant research has been directed towards developing more selective and reliable methods, including the use of specialized sensors and modified titration procedures to differentiate CAPB from these interfering substances. cosmeticsandtoiletries.comarpnjournals.org

Development and Validation of Ionometric Sensors for this compound Detection

A promising advancement in the quantification of CAPB is the development of ionometric sensors. arpnjournals.org These potentiometric sensors are designed for the rapid and selective determination of CAPB, even in complex mixtures. arpnjournals.org Research has led to the creation of a sensor based on a polyvinyl chloride (PVC) membrane containing an electrode-active substance formed from the interaction of CAPB with heteropoly acids, such as 12-molybdophosphate acid and 12-tungstenphosphate acid. arpnjournals.org

The resulting low-solubility complex, with a composition of (CAPB)₃(PMo₁₂O₄₀)₂ or (CAPB)₃(PW₁₂O₄₀)₂, is embedded within the PVC membrane along with a plasticizer like dioctyl phthalate. arpnjournals.org The sensor's potential changes in response to the concentration of CAPB in the sample solution, allowing for quantitative measurement. arpnjournals.org Validation studies have demonstrated the high sensitivity and efficiency of this method. The developed ionometric sensor exhibits a low detection limit and enables rapid analysis, making it a suitable express method for quality control in cosmetic and food technology. arpnjournals.org

The performance characteristics of a validated ionometric sensor for CAPB are summarized below.

ParameterValue / Finding
Sensor Type Potentiometric, PVC membrane-based ionometric sensor. arpnjournals.org
Electrode Active Substance (CAPB)₃(PMo₁₂O₄₀)₂ or (CAPB)₃(PW₁₂O₄₀)₂. arpnjournals.org
Detection Limit 1.0 x 10⁻⁶ mol/L. arpnjournals.org
Quantification Time 5-10 minutes. arpnjournals.org
Optimal Plasticizer Dioctyl phthalate. arpnjournals.org
Membrane Lifetime Approximately 50 days when stored in air. arpnjournals.org
This table is generated based on data from published research. arpnjournals.org

Modified Titration Methods for Differentiating this compound Components

Standard potentiometric and two-phase titration methods for determining the active matter in commercial CAPB can yield conflicting results. researchgate.netscispace.com The primary issue is the interference from structurally similar by-products, particularly dimethylaminopropylamine-betaines (DMAPA-betaines), which can also react with the titrant in potentiometric methods, leading to an overestimation of the CAPB content. scispace.comscribd.com This has necessitated the development of modified titration methods capable of distinguishing between the actual CAPB and these interfering compounds. cosmeticsandtoiletries.com

One successful approach involves a modified titration method that utilizes a specific choice of solvent to enable a differentiating titration of fatty acid amidopropyl betaines. cosmeticsandtoiletries.com While direct titration with acids like perchloric acid is often invalidated by other protonable substances, adjusting the solvent system can significantly improve selectivity. cosmeticsandtoiletries.com

Another critical factor in titrimetric analysis is the pH of the solution, especially when other surfactants are present. For instance, when determining anionic surfactants in the presence of amphoteric CAPB, the titration must be performed at a controlled pH. researchgate.net Amphoteric surfactants like CAPB behave like anionic surfactants at high pH values; therefore, accurate titration of anionic surfactants in such mixtures requires adjusting the pH to around 4. researchgate.net The accuracy of this determination is also dependent on the ratio of the anionic surfactant to CAPB. researchgate.net Two-phase titration methods are often considered more reliable than single-phase potentiometric titrations as they are less affected by the presence of by-products like DMAPA-betaines. researchgate.net

Interactions of Cocamidopropyl Betaine with Biological Macromolecules and Systems

Effects of Cocamidopropyl Betaine (B1666868) on Protein Structure and Function

The zwitterionic nature of cocamidopropyl betaine, possessing both a positive and a negative charge, allows for unique interactions with proteins, which are themselves complex polymers of amino acids with varied charges and hydrophobicities. wikipedia.orgresearchgate.net

Research indicates that this compound can associate effectively with proteins. researchgate.net Studies using surface tension measurements have shown that CAPB can interact with proteins at different concentrations, even below its own critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. researchgate.net This suggests a strong tendency for interfacial adsorption. The interaction is significant enough that the presence of a protein can substantially increase the CMC of CAPB. For instance, one study noted an increase in the CMC of CAPB from 45 ppm to 407 ppm in the presence of a protein, indicating that the protein and surfactant form complexes. researchgate.net This association at the interface is a critical aspect of how CAPB functions in various formulations.

The interaction between this compound and proteins can have a stabilizing effect. The zwitterionic head groups of betaine-type surfactants are similar to natural osmolytes that are known to enhance the conformational stability of proteins by augmenting hydrophobic effects, a primary driver of protein folding. researchgate.net

Research has demonstrated tangible benefits to protein stability and activity. For example, when the enzyme chymotrypsin (B1334515) was immobilized within a poly-carboxybetaine hydrogel, its enzymatic stability increased, reflected by a 13°C rise in the temperature at which it lost activity compared to the free enzyme. researchgate.net Furthermore, the enzyme's half-life was extended by up to sevenfold, and it exhibited higher activity at an elevated pH of 8.5. researchgate.net Other studies have shown that sulfobetaine (B10348) surfactants, which share the zwitterionic characteristic, enhanced the activity of enzymes like polyphenol oxidase (PPO) and mushroom tyrosinase (BM), in some cases more than doubling their activity. researchgate.net

Table 1: Effects of Betaine-Related Compounds on Enzyme Stability and Activity

EnzymeBetaine Compound TypeObserved EffectReference
ChymotrypsinPoly-carboxybetaine hydrogelIncreased temperature of inactivation by 13°C; extended half-life up to 7-fold; increased activity at pH 8.5. researchgate.net
Polyphenol Oxidase (PPO)Sulfobetaine surfactantsEnhanced activity, more than doubling it at pH < 8 and temperature < 50°C. researchgate.net
Mushroom Tyrosinase (BM)Sulfobetaine surfactantsEnhanced activity, more than doubling it across a broad range of temperatures, pH, and salt levels. researchgate.net

This compound in Complex Biological Matrices (e.g., Sludge, Human Oral Mucosa)

The utility and effects of this compound extend to its use in industrial and biological systems, such as wastewater treatment and its interaction with human tissues.

In wastewater treatment, sludge thickening is a crucial step to reduce the volume of waste by increasing its solids content. huber-se.comaosts.com this compound has been investigated as a key component in enhancing this process. nih.govresearchgate.net Specifically, it is used in combination with a cationic polymer (P2900) to create "polymeric bubbles" in a continuous treatment system. nih.gov

The proposed mechanism involves the adhesion of the polymer molecules to CAPB at the air-water interface, forming a lining on the bubble surface. nih.gov These modified bubbles, along with micelles of CAPB, are adsorbed by polymerized species from residual aluminum in the sludge, creating aerated flocs that rise rapidly. nih.gov This method has proven highly effective, achieving a total solids concentration of 45% compared to the 25% achieved with conventional water treatment methods under similar operating conditions. nih.govresearchgate.net Other research has noted that CAPB can enhance the solubilization of components within waste-activated sludge (WAS), such as proteins and polysaccharides, which contributes to improved dewaterability. nih.gov

Table 2: Comparison of Sludge Thickening Performance

MethodReagentsInitial Total Solids (TS)Final Total Solids (TS)Reference
Modified Polymeric BubblesCationic Polymer P2900 and CAPB10 g/L45% nih.govresearchgate.net
Conventional Water TreatmentStandard reagents10 g/L25% nih.govresearchgate.net

The interaction of this compound with the human oral mucosa is of significant interest due to its widespread use in oral hygiene products like toothpaste. specialchem.comresearchgate.net Studies have been conducted to understand its effects, yielding varied results.

An in vivo study using a multifrequency electrical impedance spectrometer evaluated the irritation potential of a 2% CAPB solution on the human oral mucosa. nih.gov The results indicated that while the CAPB solution did cause a measurable irritating effect, it was significantly weaker than the irritation caused by a 2% solution of sodium lauryl sulfate (B86663) (SLS), a common anionic surfactant. nih.gov Some research also suggests that toothpastes containing CAPB are considered less irritating and may help alleviate symptoms of dry mouth. researchgate.net

Conversely, other clinical observations have raised questions about a potential link between CAPB and certain inflammatory conditions in the oral cavity. northstateperio.comnih.gov A retrospective study and associated case series noted an increase in diagnoses of oral plasma cell lesions, a type of inflammatory condition. northstateperio.comnih.gov The authors postulated a possible association with CAPB-containing oral healthcare products, as some patients showed dramatic clinical improvement within weeks of switching to a toothpaste free of CAPB. northstateperio.comnih.gov This suggests that while generally milder than other surfactants, CAPB or its manufacturing impurities (like amidoamine) could be associated with sensitization or inflammatory reactions in some individuals. northstateperio.comcosmeticsinfo.orgebi.ac.uk

Table 3: Summary of Studies on this compound and Oral Mucosa

Study TypeFocusKey FindingsReference
In Vivo Clinical TrialIrritation potential of 2% CAPB solution on human oral mucosa.CAPB showed a significant irritating effect but was significantly weaker than that of 2% Sodium Lauryl Sulfate (SLS). nih.gov
Retrospective Study & Case SeriesAssociation between oral plasma cell lesions and toothpaste ingredients.An increase in plasma cell lesion diagnoses was observed; some cases resolved after eliminating CAPB-containing toothpaste. northstateperio.comnih.gov

Advanced Research Topics and Future Directions in Cocamidopropyl Betaine Science

Development of Sustainable Synthesis Routes for Cocamidopropyl Betaine (B1666868)

The traditional synthesis of cocamidopropyl betaine involves a two-step process starting from fatty acids, typically sourced from coconut or palm kernel oil, which are reacted with dimethylaminopropylamine (DMAPA) and then with sodium monochloroacetate. researchgate.netelchemy.com While these feedstocks are renewable, future research is focused on embracing green chemistry principles to further enhance sustainability. rsc.orgrsc.org

Key research areas include:

Alternative Renewable Feedstocks: Investigation into a wider array of biomass sources, such as vegetable oils like rapeseed or sunflower oil, and even waste streams like used cooking oil, is underway to diversify the raw material base. researchgate.netresearchgate.net The use of biomass side-streams is being explored to foster a more circular economy. researchgate.net

Biocatalysis: The use of enzymes (biocatalysts) in surfactant synthesis is a promising green alternative to traditional chemical methods. nih.govrsc.org Biocatalysis can lead to more selective reactions under milder conditions, potentially reducing hazardous chemical use and waste generation. nih.govgoogle.com Research into engineered enzymes, such as proline hydroxylases and lipases, is paving the way for novel biocatalytic routes for surfactant precursors. nih.govgoogle.com

Solvent-Free and Milder Processes: Efforts are being made to develop synthesis methods that eliminate the need for organic solvents and reduce the generation of by-products. researchgate.net This includes optimizing reaction conditions to be more energy-efficient and environmentally benign. mdpi.com

Design of Next-Generation this compound Derivatives with Enhanced Performance and Reduced Toxicity

The drive for innovation in the personal care and cleaning industries is fueling research into new amphoteric surfactants with superior properties and improved safety profiles. google.comalfa-chemistry.com

Current research directions involve:

Low-Toxicity Design: A primary goal is to create derivatives with an inherently lower potential for skin irritation and sensitization. researchgate.net This involves modifying the chemical structure to minimize interaction with skin proteins and reducing or eliminating sensitizing impurities. nih.govpsu.edu Studies on bio-based N-oxide surfactants derived from monosaccharides have shown significantly lower skin irritation potential compared to traditional surfactants. researchgate.net

Enhanced Performance: Researchers are exploring structural modifications to improve key performance attributes such as foaming, cleansing, and viscosity-building. google.comwhamine.com This includes creating synergistic mixtures with other surfactants, like sodium laureth ether sulphate (SLES), to achieve desired product characteristics. researchgate.net The development of new sulfohydroxybetaine-type surfactants with different labile spacers has shown promising results in terms of surface activity and milder interactions with biological systems. alfa-chemistry.com

Structure-Activity Relationship (SAR) Studies: By systematically altering the molecular structure of CAPB and its analogues, scientists can identify the chemical moieties responsible for both desired surfactant properties and undesirable toxicological effects. This knowledge is crucial for the rational design of safer and more effective next-generation surfactants.

Mechanistic Modeling of this compound Interactions at Biological and Environmental Interfaces

Understanding how CAPB interacts with biological surfaces like skin and environmental interfaces like soil and water is critical for accurately predicting its safety and environmental fate. Computational modeling has become an indispensable tool in this field. colab.ws

Advanced modeling approaches include:

Molecular Dynamics (MD) Simulations: These simulations provide insights into the adsorption behavior of CAPB at interfaces such as calcite-water, which is relevant to industrial applications like oil recovery. researchgate.net MD simulations can model the formation of surfactant aggregates and their interaction with surfaces at an atomic level. researchgate.netnih.gov

Modified Poisson-Boltzmann (MPB) Models: These models are used to describe the distribution of surfactants at the air-water interface, which affects properties like surface tension. santos.com

Quantitative Structure-Activity Relationship (QSAR) Models: While specific QSAR models for CAPB toxicity are not widely published, this approach is a key area for future research. QSAR models use computational chemistry to correlate a molecule's structure with its biological activity, which can be used to predict the toxicity of new derivatives before they are synthesized.

Density Functional Theory (DFT) Modelling: DFT can be used to confirm the molecular organization of surfactants in solution, such as the formation of vesicles. mdpi.com

These modeling techniques help to elucidate the molecular dance at the oil-water interface and predict the behavior of surfactants in complex systems, accelerating the development of new formulations. researchgate.net

Long-Term Environmental Monitoring and Assessment of this compound in Global Ecosystems

The environmental fate of CAPB is a subject of ongoing study and some debate. While it is considered readily biodegradable, concerns remain about its toxicity to aquatic life. santos.comsantos.combetterbasics.co

Future research priorities in this area are:

Aquatic Toxicity Studies: Although some assessments have found CAPB to be safe for the aquatic environment, other studies indicate it can be toxic to marine organisms, even at low concentrations. santos.combetterbasics.co More comprehensive and long-term studies are needed to resolve these conflicting findings and establish clear toxicity thresholds for various aquatic species.

Environmental Persistence and Bioaccumulation: There are concerns that CAPB may persist in waterways for extended periods. betterbasics.co Long-term monitoring programs are necessary to assess its concentration in global ecosystems, its potential for bioaccumulation in organisms, and its degradation pathways in different environmental compartments. santos.com

Formation of N-Nitrosamines: A significant environmental concern is the potential for CAPB to form N-nitrosamines, which are carcinogenic compounds, through reactions with other chemicals or environmental factors. betterbasics.co Research is needed to understand the conditions that favor nitrosamine (B1359907) formation and to assess the resulting environmental risk.

Table 1: Environmental Profile of this compound

Parameter Finding References
Biodegradability Readily biodegradable. santos.comsantos.com
Aquatic Toxicity Moderately toxic to aquatic organisms; conflicting reports exist. santos.combetterbasics.co
Bioaccumulation Low potential for bioaccumulation. santos.comsantos.com

| Adsorption | Expected to have low-to-moderate adsorption to soil and sediment. | santos.comsantos.com |

Advanced Clinical and Immunological Studies to Refine Understanding of this compound Sensitization

Allergic contact dermatitis to CAPB has been a topic of dermatological research for years. It is now widely believed that impurities from the manufacturing process, rather than the CAPB molecule itself, are the primary culprits in sensitization. researchgate.netcosmeticsinfo.orgsigmaaldrich.com

Key areas for future investigation include:

Role of Impurities: The main impurities implicated are 3,3-dimethylaminopropylamine (B130723) (DMAPA) and fatty acid amidopropyl dimethylamine (B145610) (amidoamine). nih.govcosmeticsinfo.orgsigmaaldrich.com Advanced analytical techniques are needed to better quantify these impurities in raw materials and finished products.

Refined Patch Testing: Patch testing is the standard method for diagnosing CAPB allergy. dermnetnz.org Ongoing research aims to optimize patch test concentrations and vehicles for CAPB and its impurities to improve diagnostic accuracy and minimize irritant reactions. nih.govnih.govresearchgate.net Studies have shown that testing with both CAPB and its impurities separately is beneficial. nih.gov

Quantitative Risk Assessment (QRA): The QRA approach is being used to establish safe concentration limits for sensitizing impurities like DMAPA and amidoamine in cosmetic products. nih.govpsu.educir-safety.orgresearcher.life This involves determining the threshold at which these impurities are likely to induce a skin reaction.

Immunological Mechanisms: Deeper research into the T-cell mediated type IV hypersensitivity reactions caused by CAPB impurities will provide a more complete understanding of the sensitization process. researchgate.net This could lead to the development of better predictive models and preventative strategies.

Table 2: Patch Test Positivity Rates for CAPB and Impurities in Patients with Suspected Allergic Contact Dermatitis

Study Population/Region Allergen Positivity Rate (%) References
Beijing, China CAPB 9.8 nih.gov
Beijing, China DMAPA 2.3 nih.gov
Retrospective Study (2001) CAPB only 1.5 (15/957) nih.gov
Retrospective Study (2001) Amidoamine only 2.6 (25/957) nih.gov
Retrospective Study (2001) Both CAPB and Amidoamine 1.9 (18/957) nih.gov

Regulatory Science and Policy Development based on Contemporary this compound Research Findings

Regulatory bodies worldwide rely on the latest scientific research to establish safe use guidelines for cosmetic ingredients. The regulation of CAPB is an evolving field, informed by ongoing safety and environmental assessments.

Future directions in regulatory science include:

Impurity Limits: Based on QRA and clinical data, regulators may establish mandatory maximum limits for sensitizing impurities like DMAPA and amidoamine in CAPB raw materials. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that CAPB is safe for use when formulated to be non-sensitizing. nih.govpsu.eduresearcher.life

Concentration in Products: The CIR Expert Panel has recommended that for leave-on products, the concentration of CAPB should not exceed 3% active, due to the potential for skin irritation at higher concentrations. cosmeticsinfo.orgcir-safety.org Future regulations may refine these limits based on new data.

Environmental Regulations: As more data on the long-term environmental impact of CAPB becomes available, regulations concerning its use in "down-the-drain" products may be updated. This could include stricter requirements for biodegradability and aquatic toxicity, as seen in the broader updates to the EU's framework for detergents and surfactants.

Global Harmonization: Efforts to harmonize regulatory frameworks for cosmetic ingredients across different regions can facilitate trade and ensure consistent safety standards for consumers worldwide.

Q & A

Q. What are the key physicochemical properties of CAPB relevant to its use in experimental formulations?

CAPB is an amphoteric surfactant with a liquid state at room temperature, though specific melting/boiling points are not well-documented. Its critical properties include compatibility with anionic, cationic, and nonionic surfactants, foam-boosting ability, and mildness in formulations. Key parameters for experimental design include pH stability (effective in acidic to neutral conditions) and concentration-dependent viscosity modulation .

Methodological Note:

  • Measure surface tension reduction using a tensiometer at varying concentrations (0.1–30%).
  • Assess foaming capacity via the Ross-Miles method under standardized temperature and humidity.

Q. What safety protocols are recommended for handling CAPB in laboratory settings?

CAPB is classified as a skin and eye irritant (Category 2). Essential protocols include:

  • Use of PPE: Nitrile gloves, safety goggles, and lab coats to prevent direct contact .
  • Ventilation: Ensure fume hoods for aerosol-generating processes (e.g., sonication).
  • Spill management: Absorb with inert materials (e.g., vermiculite) and avoid drainage into waterways due to potential aquatic toxicity .

Q. What impurities are commonly found in CAPB and how do they impact research outcomes?

Commercial CAPB often contains residual amidoamine (AA) and 3-dimethylaminopropylamine (DMAPA) from synthesis. These impurities are linked to skin sensitization (allergic contact dermatitis) and may confound toxicity studies .

Methodological Note:

  • Quantify impurities via HPLC or GC-MS with a detection limit of ≤10 ppm.
  • Use purified CAPB (e.g., thin-layer chromatography) for controlled sensitization assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies linking CAPB to formaldehyde release?

Some studies associate CAPB with formaldehyde (a carcinogen), but co-occurrence with dihydroxyacetone (DHA) in formulations complicates causality. For example, 55% of CAPB-containing products with DHA had formaldehyde >2.5 ppm vs. 11% without DHA .

Methodological Note:

  • Isolate variables using CAPB-only formulations (no DHA or formaldehyde releasers).
  • Quantify free formaldehyde via acetylacetone spectrophotometry (LOD: 1 ppm) .

Q. What methodologies are effective in quantifying impurity levels in CAPB?

  • AA and DMAPA detection: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate with spiked samples (0.1–5% range) .
  • Cross-reactivity testing: Perform patch tests on human volunteers using CAPB fractions with/without AA/DMAPA to isolate sensitizers .

Q. How should researchers design studies to assess CAPB’s role in nanoparticle synthesis?

CAPB acts as a stabilizer in Ag/MnO₂ nanoparticle synthesis, reducing hydrodynamic radius (e.g., 36 nm vs. 420 nm without CAPB) and enhancing ζ-potential (+32.64 mV) .

Methodological Note:

  • Optimize CAPB concentration (0.1–1% w/v) via dynamic light scattering (DLS) for size control.
  • Monitor colloidal stability using electroacoustic spectroscopy over 72 hours .

Q. What experimental approaches assess CAPB’s cytotoxicity in oral care products?

CAPB exhibits concentration-dependent cytotoxicity (>90% cell death at 0.5% in gingival fibroblasts). Compare with alternatives (e.g., sodium lauroyl sarcosinate) using:

  • MTT assay for viability (24–72 hr exposure).
  • Threshold: IC₅₀ values <0.1% suggest high risk .

Q. How can researchers evaluate CAPB’s ecotoxicological risks despite its low bioaccumulation potential?

While CAPB is readily biodegradable (OECD 301F), its acute aquatic toxicity (EC₅₀ = 1–10 mg/L for Daphnia magna) warrants mitigation strategies:

  • Use OECD 309 activated sludge tests to model degradation in wastewater.
  • Apply species sensitivity distribution (SSD) models for risk quotient (RQ) calculation .

Data Contradiction Analysis

  • Skin Sensitization: While purified CAPB shows low sensitization (≤3% in human patch tests), commercial batches with AA/DMAPA (0.3–3%) trigger allergic reactions. Recommendation: Source CAPB with certificates of analysis (CoA) for impurity thresholds .
  • Formaldehyde Link: Confounding factors (e.g., DHA) necessitate controlled ingredient matrices. Recommendation: Collaborate with suppliers to obtain full ingredient disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.